2-Amino-2-methyl-3-methylamino-propanoic acid
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Overview
Description
2-Amino-2-methyl-3-methylamino-propanoic acid: is an organic compound with the molecular formula C5H12N2O2. It is a derivative of the amino acid alanine, featuring a methylamino group on the side chain. This compound is classified as a non-proteinogenic amino acid and is known for its potential neurotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-methylamino-propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminoisobutyric acid.
Hydrogenation: The 2-aminoisobutyric acid undergoes hydrogenation to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-methylamino-propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce amines.
Scientific Research Applications
2-Amino-2-methyl-3-methylamino-propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in various biological processes and its potential neurotoxic effects.
Medicine: Research is ongoing to understand its impact on neurological health and its potential therapeutic applications.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-methylamino-propanoic acid involves its interaction with specific molecular targets and pathways:
Neurotoxicity: The compound can act as an excitotoxin, interacting with glutamate receptors such as NMDA, AMPA, and kainate receptors.
Molecular Targets: The primary targets are the glutamate receptors in the central nervous system.
Pathways Involved: The activation of these receptors can induce oxidative stress by depleting glutathione levels in neurons.
Comparison with Similar Compounds
2-Amino-2-methyl-3-methylamino-propanoic acid can be compared with other similar compounds:
Aminomethyl propanol: This compound has a similar structure but features a hydroxyl group instead of a carboxyl group.
2-Amino-2-methyl-1-propanol: Another similar compound with a hydroxyl group, used as a buffer and in the synthesis of other organic compounds.
List of Similar Compounds
- Aminomethyl propanol
- 2-Amino-2-methyl-1-propanol
- β-Methylamino-L-alanine
Properties
IUPAC Name |
2-amino-2-methyl-3-(methylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNCEHBTSYVFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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